

Technical Guide: DB1113 (Example 24), a Bifunctional Kinase Degradator

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Compound of Interest

Compound Name: DB1113

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Abstract

DB1113, identified as "Example 24" in patent WO2022093742A1, is a bifunctional compound designed for targeted protein degradation of a wide array of kinases.[1] As a Proteolysis Targeting Chimera (PROTAC), **DB1113** functions by inducing proximity between a target kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome. This document provides a comprehensive technical overview of **DB1113**, including its synthesis, mechanism of action, a summary of degraded kinases, and detailed experimental protocols for the assessment of its activity.

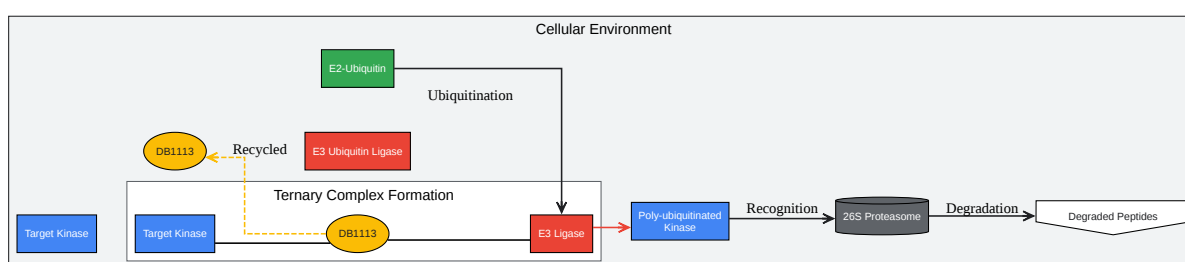
Introduction to DB1113

DB1113 is a chemical probe designed to induce the degradation of multiple kinases, thereby serving as a tool for studying the roles of these kinases in cellular processes and for potential therapeutic development in diseases driven by aberrant kinase activity. It is a bifunctional molecule that links a ligand binding to a panel of kinases with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system to eliminate specific kinase targets.

Mechanism of Action

As a PROTAC, **DB1113**'s mechanism of action involves the formation of a ternary complex between the target kinase, **DB1113**, and an E3 ubiquitin ligase. This induced proximity

facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of **DB1113** to induce the degradation of multiple kinase molecules.



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Mechanism of action for **DB1113**, a bifunctional PROTAC degrader.

Synthesis of DB1113 (Example 24)

The synthesis of **DB1113** is described in patent WO2022093742A1 as Example 24.^[1] The full chemical name is (2S,4R)-1-((S)-3,3-dimethyl-2-(5-(4-(5-((8-methyl-6-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-7-oxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)pyridin-2-yl)piperazin-1-yl)pentanamido)butanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide.

Note: The detailed multi-step synthesis protocol is outlined within the patent document and involves the coupling of three key fragments: the kinase-binding moiety, the E3 ligase-binding moiety, and the linker. Due to the complexity and length of the full synthetic route, researchers are directed to the source patent for the complete, step-by-step procedure.

Target Kinase Degradation Profile

DB1113 has been shown to induce the degradation of a broad range of kinases across different families. The following table summarizes the kinases reported to be degraded by **DB1113**.^[1]

Kinase Family	Degraded Kinases by DB1113
Tyrosine Kinases	ABL1, ABL2, BLK, CSK, EPHA3, FER, PTK2B, TNK2
CMGC Group	CDK11B, CDK4, MAPK14, MAPK7, MAPK8, MAPK9, NLK
AGC Group	RPS6KA1, RPS6KA3
CAMK Group	LIMK1, MAP3K20, MAPKAPK2, MAPKAPK3, SIK2, SIK3
Other	GAK, MAP4K1, MAP4K2, MAP4K3, MAP4K5, PDIK1L, RIPK1, STK35, ULK1

Experimental Protocols

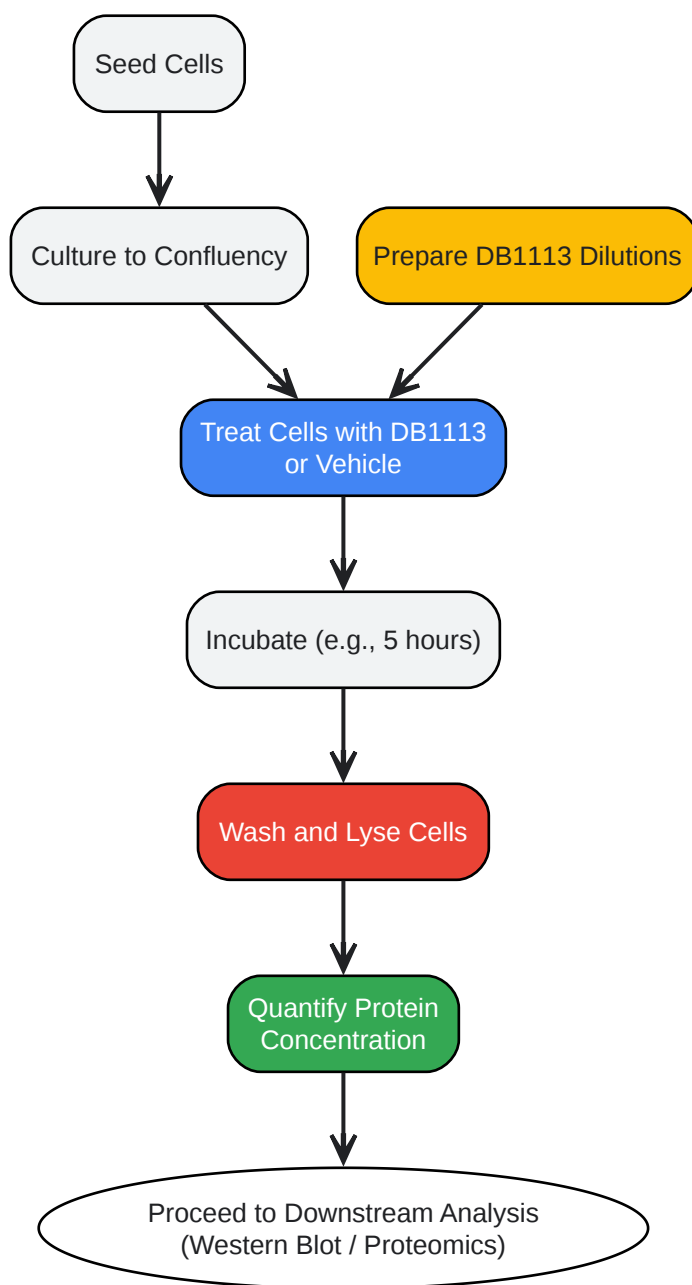
The following are representative protocols based on the methodologies described in patent WO2022093742A1 for assessing the degradation of target kinases by **DB1113**.^[1]

Cellular Treatment for Degradation Analysis

This protocol outlines the general procedure for treating cultured cells with **DB1113** prior to downstream analysis.

- **Cell Culture:** Plate cells (e.g., MOLT-4, KELLY, HEK293T) in appropriate growth medium and culture until they reach a suitable confluency for treatment.
- **Compound Preparation:** Prepare a stock solution of **DB1113** in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

- **Treatment:** Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of **DB1113** or vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells for a specified duration (e.g., 5 hours or a time course from 1 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Cell Lysis:** Following incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analyses.



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Workflow for treating cultured cells with **DB1113** for degradation analysis.

Western Blot Analysis

Western blotting is used to visualize and semi-quantify the degradation of specific kinases.

- **Sample Preparation:** Mix the quantified protein lysates with Laemmli sample buffer and heat to denature the proteins.

- Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target kinase overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti- β -actin) should also be used.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities using image analysis software and normalize the target kinase signal to the loading control to determine the extent of degradation.

Quantitative Proteomics Analysis (LC-MS/MS)

Global quantitative proteomics provides an unbiased, large-scale view of protein degradation across the kinome.

- Sample Preparation:
 - Lyse cells treated with **DB1113** or vehicle control as described in section 5.1.
 - Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
 - Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, if applicable.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
- The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
- Data Analysis:
 - Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and corresponding proteins from the MS/MS spectra.
 - Quantify the relative abundance of each identified protein in the **DB1113**-treated samples compared to the vehicle-treated controls.
 - Data is often represented as log2 fold change in protein abundance. A significant negative fold change indicates protein degradation. The results can be visualized using heatmaps and volcano plots.^[1]

Summary and Future Directions

DB1113 is a potent and broadly acting kinase-degrading PROTAC. The data presented in patent WO2022093742A1 demonstrates its ability to induce the degradation of a diverse set of kinases, making it a valuable chemical tool for basic research and a potential starting point for the development of novel therapeutics. Further studies are warranted to elucidate the full therapeutic potential and safety profile of this compound and its analogs in various disease models. Researchers are encouraged to consult the source patent for exhaustive details on the synthesis and full quantitative proteomics data.

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References

- 1. WO2022093742A1 - Compounds for targeted protein degradation of kinases - Google Patents [patents.google.com]
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